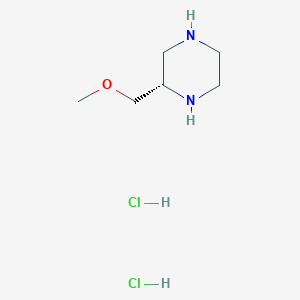
(S)-2-(methoxymethyl)piperazine 2HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(methoxymethyl)piperazine 2HCl is a chiral compound belonging to the piperazine family Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(methoxymethyl)piperazine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-piperazine.
Methoxymethylation: The (S)-piperazine undergoes methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at a temperature range of 0-25°C.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the purified (S)-2-(methoxymethyl)piperazine with hydrochloric acid in an appropriate solvent like ethanol or isopropanol.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(methoxymethyl)piperazine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at 0-25°C.
Major Products Formed
Oxidation: N-oxides of (S)-2-(methoxymethyl)piperazine.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-2-(methoxymethyl)piperazine 2HCl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials, such as polymers and metal-organic frameworks, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (S)-2-(methoxymethyl)piperazine 2HCl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(methoxymethyl)piperazine 2HCl: The enantiomer of (S)-2-(methoxymethyl)piperazine 2HCl with similar chemical properties but different biological activities.
N-methylpiperazine: A structurally related compound with a methyl group instead of a methoxymethyl group.
N-ethylpiperazine: Another related compound with an ethyl group instead of a methoxymethyl group.
Uniqueness
This compound is unique due to its chiral nature and the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. Its specific stereochemistry and functional group make it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C6H16Cl2N2O |
|---|---|
Molekulargewicht |
203.11 g/mol |
IUPAC-Name |
(2S)-2-(methoxymethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-9-5-6-4-7-2-3-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1 |
InChI-Schlüssel |
VYFBQTQZHKURTD-ILKKLZGPSA-N |
Isomerische SMILES |
COC[C@@H]1CNCCN1.Cl.Cl |
Kanonische SMILES |
COCC1CNCCN1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


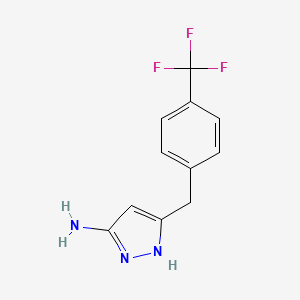

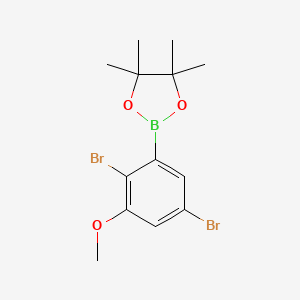

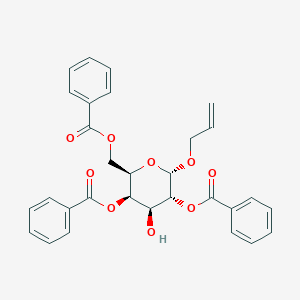

![N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B14035595.png)
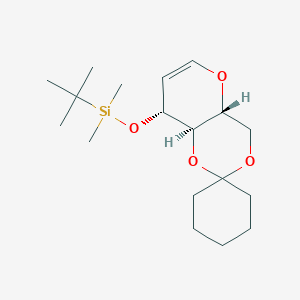
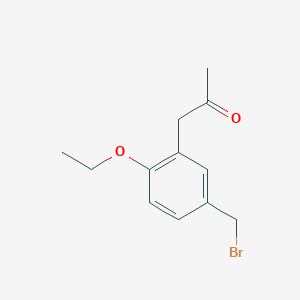
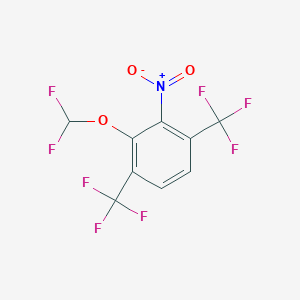
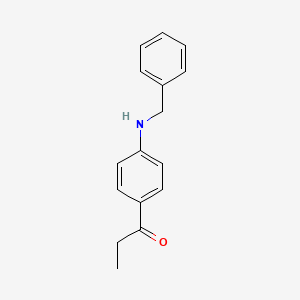
![endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate](/img/structure/B14035626.png)

![4-(3,4-Dichlorophenyl)octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B14035633.png)
